1-Ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

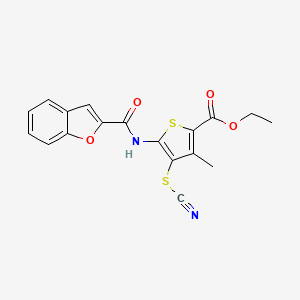

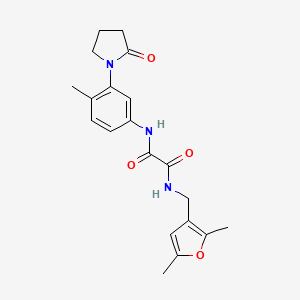

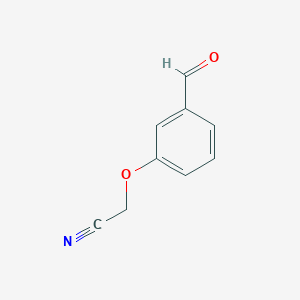

1-Ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one (EIPLA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EIPLA is a quinoline derivative that has been synthesized through a multi-step process involving the condensation of 3-amino-1-propanol with 2-nitrobenzaldehyde, followed by the reaction with ethyl acetoacetate and imidazole. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the use of related quinoline and imidazole derivatives in organic synthesis. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as an effective, halogen-free, and reusable Brønsted acidic ionic liquid catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates through a one-pot condensation process. This method is lauded for its cleanliness, simplicity, and high yield over a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (Khaligh, 2014).

Heterocyclic Chemistry

Studies on heterocycles fused to quinoline derivatives reveal the synthesis of various complex structures, which could have implications for drug design and development. For example, the synthesis of imidazoquinoline-7-carboxylic acids and esters from ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate demonstrates the versatility of quinoline derivatives in generating bioactive compounds (Al-Dweik et al., 2009).

Catalysis

Nickel complexes bearing imidazole-linked quinoline amine derivatives have been synthesized and characterized for their catalytic activities in ethylene oligomerization. These complexes show varying degrees of catalytic activity and selectivity, highlighting the potential of quinoline and imidazole derivatives in catalysis and material science applications (Wang et al., 2009).

Material Science

Quinoline and imidazole derivatives also find applications in material science, including the development of novel ligands and complexes with potential optical, electronic, or catalytic properties. The study on the optically active and racemic products of monocondensation reactions involving quinoline derivatives underscores their significance in synthesizing compounds with specific chiral properties, which is crucial for developing advanced materials and pharmaceuticals (Kwiatkowski et al., 1999).

properties

IUPAC Name |

1-ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-2-21-14-7-4-3-6-13(14)15(16(17(21)23)22(24)25)19-8-5-10-20-11-9-18-12-20/h3-4,6-7,9,11-12,19H,2,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWNLJXMAYGDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2865956.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)